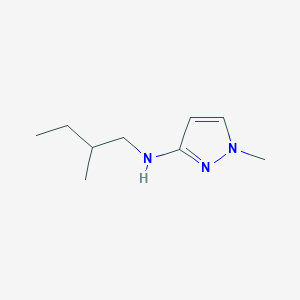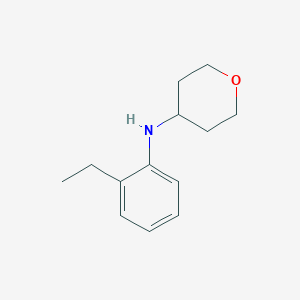
N-(2-ethylphenyl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)oxan-4-amine is an organic compound with the molecular formula C13H19NO It is a derivative of oxane, substituted with an ethyl group at the 2-position of the phenyl ring and an amine group at the 4-position of the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)oxan-4-amine typically involves the reaction of 2-ethylphenylamine with an appropriate oxane derivative under controlled conditions. One common method involves the use of diethyl oxalate and o-ethylaniline as starting materials. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines and other derivatives .
Scientific Research Applications
N-(2-ethylphenyl)oxan-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-ethylphenyl)oxan-4-amine: Similar structure with the ethyl group at the 3-position.
N-(4-ethylphenyl)oxan-4-amine: Ethyl group at the 4-position
Uniqueness
N-(2-ethylphenyl)oxan-4-amine is unique due to the specific positioning of the ethyl group, which influences its chemical reactivity and interactions.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(2-ethylphenyl)oxan-4-amine |
InChI |
InChI=1S/C13H19NO/c1-2-11-5-3-4-6-13(11)14-12-7-9-15-10-8-12/h3-6,12,14H,2,7-10H2,1H3 |
InChI Key |
KVARQONLNZUDHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13290165.png)
![N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13290181.png)
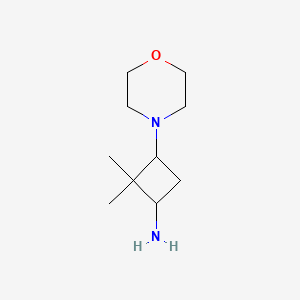


![2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid](/img/structure/B13290197.png)
![2-{[(3-Ethoxypropyl)amino]methyl}phenol](/img/structure/B13290206.png)
![3-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B13290208.png)
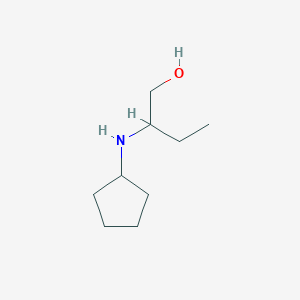

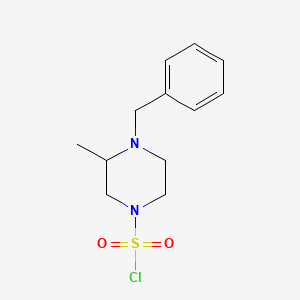
![Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13290240.png)
